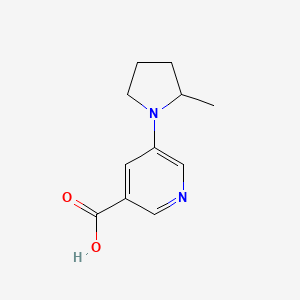
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a pyridine ring substituted with a 2-methylpyrrolidinyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials.
Purification: The final product is purified to achieve high purity, with the content of the levorotatory isomer reaching more than 70%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are adjusted to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored for its potential in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways .
Pathways Involved:
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes.
Signal Transduction: It may also affect signal transduction pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring but differ in their additional functional groups and overall structure.
Uniqueness:
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-2-4-13(8)10-5-9(11(14)15)6-12-7-10/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
MHNPCEWKXCPYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





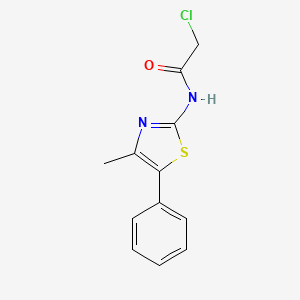

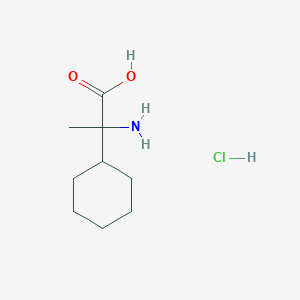
![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)


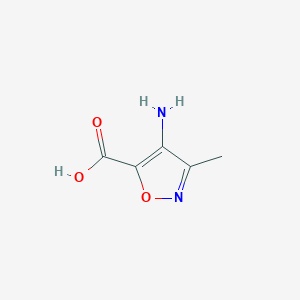


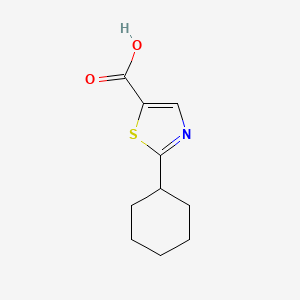
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
